2-bromo-1,3-dichloro-4-nitrobenzene
Description
2-Bromo-1,3-dichloro-4-nitrobenzene (CAS: Not explicitly listed; molecular formula: C₆H₂BrCl₂NO₂, molecular weight: 282.66 g/mol) is a halogenated nitroaromatic compound characterized by bromine, chlorine, and nitro substituents on a benzene ring. The substituents are positioned at the 1, 2, 3, and 4 positions (relative to nitro at position 4), making it a highly functionalized aromatic compound. Its synthesis typically involves electrophilic substitution reactions, leveraging the directing effects of nitro and halogen groups. Applications include use as a precursor in pharmaceuticals, agrochemicals, and materials science due to its reactive halogen and nitro moieties .
Properties
CAS No. |
1081816-56-9 |
|---|---|
Molecular Formula |
C6H2BrCl2NO2 |
Molecular Weight |
270.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,3-dichloro-4-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. One common method includes the nitration of 1,3-dichlorobenzene followed by bromination. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The bromination step involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom into the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dichloro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where other electrophiles replace one of the existing substituents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine with iron or aluminum bromide as a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Nucleophilic Substitution: Sodium hydroxide or amines in a suitable solvent.
Major Products Formed
Reduction: 2-Bromo-1,3-dichloro-4-aminobenzene.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1,3-dichloro-4-nitrobenzene is used in scientific research for various applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromo-1,3-dichloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The bromine and chlorine atoms can participate in halogen bonding and other interactions with biological molecules. These properties enable the compound to act as an inhibitor or modulator of enzyme activity and protein function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituent positions, halogen types, or functional groups. Below is a comparative analysis:
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Properties |
|---|---|---|---|---|---|
| 2-Bromo-1,3-dichloro-4-nitrobenzene | - | C₆H₂BrCl₂NO₂ | 282.66 | 1-Cl, 2-Br, 3-Cl, 4-NO₂ | Low water solubility, high reactivity |
| 4-Bromo-1-chloro-2-nitrobenzene | 164666-68-6 | C₆H₃BrClNO₂ | 251.45 | 1-Cl, 2-NO₂, 4-Br | Moderate solubility, photostable |
| 1-Bromo-3-chloro-5-nitrobenzene | 16588-26-4 | C₆H₃BrClNO₂ | 251.45 | 1-Br, 3-Cl, 5-NO₂ | Similar MW, lower steric hindrance |
| 2-Bromo-1-methyl-4-nitrobenzene | 7745-93-9 | C₇H₆BrNO₂ | 232.03 | 1-CH₃, 2-Br, 4-NO₂ | Higher volatility, reduced polarity |
| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | 1783823-53-9 | C₇H₅BrClF | 223.47 | 2-Br, 3-Cl, 4-F, 1-CH₃ | Lower MW, higher lipophilicity |
Key Observations :
- Solubility: The presence of two chlorine atoms and a nitro group in this compound reduces water solubility compared to mono-halogenated analogs (e.g., 4-bromo-1-chloro-2-nitrobenzene). Nitro groups enhance electron-withdrawing effects, further decreasing solubility .
- Molecular Weight : The compound’s higher molecular weight (282.66 g/mol) distinguishes it from simpler derivatives like 2-bromo-1-methyl-4-nitrobenzene (232.03 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
